6-(Trifluoromethoxy)quinolin-4-ol
Overview
Description
Amikacin (hydrate) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe infections caused by Gram-negative bacteria and some Gram-positive bacteria. This compound is particularly effective against strains that are resistant to other aminoglycosides, making it a crucial tool in the fight against multidrug-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid. This process involves the reaction of kanamycin A with the acylating agent under controlled conditions to produce amikacin .
Industrial Production Methods: Industrial production of amikacin involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification through acylation. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Amikacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and functionalization in pharmaceutical applications.
Common Reagents and Conditions:
Oxidation: Amikacin can be oxidized using strong oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups on the amikacin molecule.
Major Products Formed: The major products formed from these reactions include modified aminoglycoside derivatives with enhanced or altered pharmacological properties .
Scientific Research Applications
Amikacin (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Widely used in clinical settings to treat severe bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control processes
Mechanism of Action
Amikacin exerts its effects by binding to the bacterial 30S ribosomal subunit, interfering with mRNA binding and tRNA acceptor sites. This disruption leads to the production of non-functional or toxic proteins, ultimately inhibiting bacterial growth and causing cell death. The primary molecular targets are the ribosomal RNA and associated proteins involved in protein synthesis .
Comparison with Similar Compounds
Kanamycin: The parent compound from which amikacin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside used to treat similar bacterial infections.
Comparison: Amikacin is unique in its ability to resist modification by aminoglycoside-modifying enzymes, which makes it effective against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. This resistance is due to the presence of the L-(-)-γ-amino-α-hydroxybutyryl side chain, which prevents enzymatic inactivation .
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCAVZDSLWEEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379382 | |
Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730985 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-87-9 | |
Record name | 6-(Trifluoromethoxy)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(trifluoromethoxy)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-87-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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